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Compound of Interest

Compound Name: 1-Fluoropropan-2-amine

Cat. No.: B13302918 Get Quote

Chemical Identity & Structural Logic
DL-1-fluoro-2-propylamine is a fluorinated aliphatic amine used primarily as a bioisostere for

isopropylamine or propylamine moieties in drug design. Its strategic value lies in the

-fluorine effect, which modulates the basicity (pKa) of the amine without significantly altering
steric bulk.
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Parameter Data

IUPAC Name 1-Fluoropropan-2-amine

Common Synonyms
DL-1-fluoro-2-aminopropane;

-fluoroisopropylamine

CAS Number (Racemic HCl) 459167-93-2

CAS Number (Free Base) Not widely listed; typically generated in situ

Molecular Formula

C

H

FN

Molecular Weight
77.09 g/mol (Free Base); 113.56 g/mol (HCl

Salt)

SMILES CC(N)CF

Structure
Chiral center at C2; supplied as racemate (DL)

or enantiopure.[1]

The -Fluorine Effect
The introduction of a fluorine atom at the

-position relative to the amine induces a strong electron-withdrawing effect (

-induction).

pKa Modulation: While a standard propyl amine has a pKa

10.7, the

-fluoro analog typically exhibits a pKa

9.0.[2]

Lipophilicity: The C-F bond increases lipophilicity (LogP) while reducing lysosomotropism

(trapping in acidic organelles), a desirable trait for CNS-active drugs.
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Hazard Identification & Toxicology Profile
This compound combines the hazards of a volatile amine with the specific reactivity of a

fluorinated alkyl chain.

GHS Classification (Predicted/Analogous)
Based on structural analogs (e.g., 2-fluoroethylamine, propylamine).

Hazard Class Category Hazard Statement

Flammable Liquids Category 2/3
H225/H226: Highly flammable

liquid and vapor.

Skin Corrosion Category 1B
H314: Causes severe skin

burns and eye damage.

Acute Toxicity Category 3 (Oral) H301: Toxic if swallowed.

Eye Damage Category 1
H318: Causes serious eye

damage.

Mechanistic Toxicology
Corrosivity: As a primary amine, the unprotonated free base is highly nucleophilic and basic,

capable of saponifying membrane lipids and causing immediate necrosis upon contact with

mucosal tissues.

Metabolic Toxicity (The "Even-Odd" Rule):

Fluorinated fatty acids/amines with even carbon chains can metabolize to fluoroacetate

(highly toxic Krebs cycle inhibitor).[3]

1-fluoro-2-propylamine (C3): Being an odd carbon chain, oxidative deamination and

subsequent metabolism typically yield fluorolactate or fluoropyruvate, which are generally

less toxic than fluoroacetate. However, caution is mandated as metabolic pathways can

vary by species.

Safe Handling Workflow
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The following protocol outlines the lifecycle of the material from storage to disposal,

emphasizing the prevention of "runaway" volatility and hydrolytic degradation.

Required PPE

Storage
(Hygroscopic HCl Salt)

Preparation
(Free Base Generation)

 Weigh under N2
(Avoid Moisture) Reaction

(Nucleophilic Attack)

 Add Base (e.g., TEA)
In situ generation Quenching

(Acidic Scavenge)
 Complete Conversion Disposal

(Halogenated Waste)
 Segregate High F

Nitrile Gloves (Double)
Face Shield
Fume Hood

Click to download full resolution via product page

Critical Handling Checkpoints
Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must occur quickly or within

a glovebox/dry bag. Absorbed water alters stoichiometry and can lead to hydrolysis of the C-

F bond at high temperatures.

Free Basing: Never store the free base. Generate it in situ by adding a tertiary amine (e.g.,

Diisopropylethylamine) to the reaction mixture containing the HCl salt. The free base is

volatile (estimated BP

60–70°C) and will evaporate if the system is not sealed.

Glassware: Standard borosilicate glass is acceptable. The C-F bond is sp

hybridized and stable to glass, unlike acyl fluorides or inorganic fluorides.

Synthesis & Reaction Pathways
Researchers often synthesize this building block de novo for radiolabeling (

F) or when specific enantiomers are required.

Primary Synthesis Routes
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2-Methylaziridine
(Activated)

KHF2 / HF-Pyridine
(Ring Opening)

1-Fluoro-2-propanone

Reductive Amination
(NH4OAc, NaBH3CN)

DL-1-fluoro-2-propylamine

 Regioselective Attack
(Nucleophile at less sub. carbon)  Racemic Mixture

Click to download full resolution via product page

Reaction Compatibility
Amide Coupling: Excellent nucleophile. The reduced basicity (pKa ~9.[2]0) reduces over-

acylation side reactions compared to isopropylamine.

SnAr Reactions: Effective in displacing halides on heteroaromatic rings (e.g.,

chloropyrimidines).

Incompatibility: Avoid strong Lewis acids (e.g., BBr

, AlCl

) which can cleave the C-F bond, releasing HF.

Emergency Response Protocols
Signal Word:DANGER
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Scenario Immediate Action Scientific Rationale

Skin Contact

Wash with soap/water for 15

min. Apply Calcium Gluconate

gel if available.

While C-F is stable, metabolic

or thermal degradation could

release F

ions. Gluconate sequesters F

, preventing hypocalcemia.

Eye Contact
Irrigate for 20 mins. Do not use

neutralization agents.

Amine burns penetrate deep

into the cornea. Immediate

dilution is the only effective

mitigation.

Inhalation
Move to fresh air. Administer

oxygen if breathing is labored.

Pulmonary edema (fluid in

lungs) may be delayed up to

24 hours after amine

inhalation.

Spill Cleanup

Neutralize with weak acid

(Citric). Absorb with

sand/vermiculite.

Neutralization converts the

volatile free base into the non-

volatile ammonium salt,

reducing vapor pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Data & Safety Guide: DL-1-fluoro-2-
propylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13302918#dl-1-fluoro-2-propylamine-safety-data-
sheet-sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13302918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

